molecular formula C12H11N5OS B1384363 2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-6-methylpyrimidin-4(3H)-one CAS No. 1171073-00-9

2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-6-methylpyrimidin-4(3H)-one

Cat. No. B1384363
M. Wt: 273.32 g/mol
InChI Key: JCEFPTUTBIWPQN-UHFFFAOYSA-N
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Description

“2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-6-methylpyrimidin-4(3H)-one” is a chemical compound with the molecular weight of 273.32 g/mol .


Molecular Structure Analysis

The InChI code of the compound is 1S/C12H11N5OS/c1-7-5-11(18)15-12(14-7)17-10(13)6-8(16-17)9-3-2-4-19-9/h2-6H,13H2,1H3,(H,14,15,18) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a solid substance . Its molecular weight is 273.32 g/mol .

Scientific Research Applications

Anti-Tubercular Applications

2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-6-methylpyrimidin-4(3H)-one derivatives have demonstrated potential anti-tubercular activity. In a study, certain compounds with specific substituents exhibited activity against Mycobacterium tuberculosis, showing minimal inhibitory concentrations comparable to isoniazid, a standard anti-tubercular drug. The compounds were suggested to work by inhibiting UDP-galactopyranose mutase, a key enzyme in the biosynthesis of mycobacterial cell wall components, indicating their potential as a basis for developing new anti-tubercular agents (Erkin et al., 2021).

Synthesis and Chemical Reactions

The molecule and its derivatives have been a focus for synthesis and reaction studies. For instance, reactions involving 2-amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile have led to the creation of new oxopyrazolinylpyridines and related compounds, highlighting the molecule's versatility in chemical synthesis (Ahmed et al., 2002).

Biological Activities

Various studies have synthesized and assessed the biological activities of derivatives of this compound, such as its insecticidal, fungicidal, and anticancer properties. These studies provide insights into the therapeutic potential and multifunctional nature of this class of compounds (Zhang et al., 2019).

properties

IUPAC Name

2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5OS/c1-7-5-11(18)15-12(14-7)17-10(13)6-8(16-17)9-3-2-4-19-9/h2-6H,13H2,1H3,(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEFPTUTBIWPQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CS3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-6-methylpyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-6-methylpyrimidin-4(3H)-one
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2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-6-methylpyrimidin-4(3H)-one
Reactant of Route 3
2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-6-methylpyrimidin-4(3H)-one
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2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-6-methylpyrimidin-4(3H)-one
Reactant of Route 5
2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-6-methylpyrimidin-4(3H)-one
Reactant of Route 6
2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-6-methylpyrimidin-4(3H)-one

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